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Compound of Interest

Compound Name: Diphenylphosphinic acid

Cat. No.: B159298

An In-depth Technical Guide on the Molecular Structure and Bonding of Diphenylphosphinic
Acid

Introduction

Diphenylphosphinic acid, with the chemical formula (CeHs)2P(O)OH, is an organophosphorus
compound that serves as a crucial intermediate and building block in organic synthesis.[1] It is
utilized as a reagent in the preparation of bidentate ligands, peptide coupling agents, and
coordination polymers.[1][2] Its applications also extend to being a promoter for catalytic
systems and a reactive flame-retardant.[1][2] Understanding its molecular structure and the
nature of its chemical bonds is fundamental for its application in materials science and drug
development. This guide provides a comprehensive analysis of the structural and bonding
characteristics of diphenylphosphinic acid, supported by crystallographic and spectroscopic
data, and includes detailed experimental protocols.

Molecular Structure

The three-dimensional arrangement of atoms in diphenylphosphinic acid has been
elucidated primarily through single-crystal X-ray diffraction. The molecule consists of a central
phosphorus atom bonded to two phenyl rings, a hydroxyl group (-OH), and a phosphoryl
oxygen atom (=0).[3][4]

The crystal structure of diphenylphosphinic acid has been determined to be monoclinic,
belonging to the P2i/c space group.[5][6] A key feature of its solid-state structure is the
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formation of dimers through intermolecular hydrogen bonds between the hydroxyl group of one
molecule and the phosphoryl oxygen of another.[5][6]

Crystallographic Data

The precise geometric parameters of the molecule have been determined by X-ray diffraction
studies. The data reveals a tetrahedral geometry around the central phosphorus atom.

Parameter Value Reference
Crystal System Monoclinic [5][6]
Space Group P21/c [5][6]
a (A) 11.474(2) [5][6]
b (A) 6.0506(12) [5][6]
c (A 15.718(3) [5][6]
B 99.93(3) [5][6]
V (A3) 1074.9(4) [5][6]
z 4 [5][6]

Bond Lengths and Angles

Selected bond lengths and angles from single-crystal X-ray diffraction analysis are summarized
below. These values are critical for understanding the bonding within the molecule.
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Bond Length (A) Angle Value (°)
P1-01 1.503 01-P1-02 1154
P1-02 1.554 0O1-P1-C1 111.9
P1-C1 1.794 O1-P1-C7 110.8
P1-C7 1.802 02-P1-C1 104.9
02-H2A 0.820 02-P1-C7 106.6
C1-P1-C7 106.9

Note: Data is based on a representative crystal structure determination and may vary slightly
between different studies. Atom numbering is for illustrative purposes.

Caption: Molecular structure of diphenylphosphinic acid.

Bonding Analysis

The nature of the phosphorus-oxygen (P-O) bond is a subject of significant interest in
organophosphorus chemistry.

The P=0O Bond

High-resolution X-ray diffraction and electron density analysis have been employed to
investigate the P=0 bond in diphenylphosphinic acid.[7] The study of the electron density
function and the Electron Localization Function (ELF) indicates that the most accurate
description of the P=0 bond is a model involving a coordinate covalent bond (phosphine oxide
model) rather than a classical double bond.[7] This analysis reveals the localization of three
lone pairs on the phosphoryl oxygen atom.[7]

Intermolecular Hydrogen Bonding

In the solid state, diphenylphosphinic acid molecules form centrosymmetric dimers via strong
O—H---O hydrogen bonds.[5][7] The hydrogen atom of the P-OH group of one molecule
interacts with the phosphoryl oxygen (P=0) of an adjacent molecule. This interaction is
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characterized by a short O---O distance of approximately 2.479 A, indicating a strong hydrogen
bond that significantly stabilizes the crystal packing.[7]

Molecule 1

Molecule 2

Click to download full resolution via product page

Caption: Intermolecular hydrogen bonding in diphenylphosphinic acid dimers.

Spectroscopic Data Summary

Spectroscopic techniques are essential for the characterization of diphenylphosphinic acid.
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) Key Features /
Technique Solvent ] ) Reference
Chemical Shifts ()

Signals corresponding
to the phenyl protons

1H NMR DMSO-de o [8]
and the acidic proton

of the hydroxyl group.

A characteristic
3P NMR CDCls chemical shift for the [9]

phosphorus nucleus.

Strong absorption
bands corresponding

FTIR Nujol Mull to P=0O, P-Ph, and O-  [10]
H stretching

vibrations.

Molecular ion peak
(M*) at m/z 218, with

Mass Spec (El) - characteristic [3114]
fragmentation

patterns.

Experimental Protocols

Synthesis of Diphenylphosphinic Acid

A common method for synthesizing diphenylphosphinic acid involves the hydrolysis of
diphenylphosphinic chloride.

Protocol:

» Reaction Setup: A three-necked flask equipped with a magnetic stirrer, dropping funnel, and
a condenser is charged with diphenylphosphinic chloride and a suitable solvent such as

agueous acetone or dioxane.

o Hydrolysis: Water is added dropwise to the stirred solution at room temperature. The

reaction is typically exothermic.
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o Workup: After the reaction is complete, the solvent is removed under reduced pressure.

 Purification: The crude product is then purified by recrystallization from a suitable solvent,
such as 95% ethanol or water, to yield diphenylphosphinic acid as a white crystalline solid.
[11[2][11]

Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate
personal protective equipment should be worn.

Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on published crystal structure
determinations.[6]

Protocol:

» Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of diphenylphosphinic acid in a suitable solvent (e.g.,
ethanol).

o Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.20 mm x 0.18 mm x
0.12 mm) is mounted on a goniometer head.[6]

o Data Collection: The crystal is placed on a diffractometer equipped with a radiation source
(e.g., MoKa, A = 0.71073 A) and a detector (e.g., CCD area detector).[6] Data is collected at
a controlled temperature (e.g., 293 K) using appropriate scan modes.[6]

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters. The crystal structure is solved using direct methods (e.g., SHELXS-
97) and refined by full-matrix least-squares methods on F2 (e.g., SHELXL-97).[6]
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Caption: Experimental workflow for structural characterization.

Conclusion

The molecular structure of diphenylphosphinic acid is characterized by a tetrahedral
phosphorus center and extensive intermolecular hydrogen bonding in the solid state, leading to
the formation of stable dimers. The bonding, particularly in the P=0 group, is best described by
a coordinate covalent model supported by electron density studies. A thorough understanding
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of this structure, detailed through crystallographic and spectroscopic analysis, is paramount for
the rational design and application of this compound in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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